![molecular formula C6H11N B2709569 Bicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 79531-79-6](/img/structure/B2709569.png)
Bicyclo[3.1.0]hexan-3-amine hydrochloride
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Overview
Description
“Bicyclo[3.1.0]hexan-3-amine hydrochloride” is a chemical compound with the CAS Number: 89676-80-2 . It has a molecular weight of 133.62 . The compound is typically stored at temperatures between 0-8°C and appears as a light brown or yellow to brown solid .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The InChI code for “Bicyclo[3.1.0]hexan-3-amine hydrochloride” is1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H
. The InChI key is WNIYKDGVQDRFKU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Bicyclo[3.1.0]hexan-3-amine hydrochloride” is a light brown or yellow to brown solid . It has a molecular weight of 133.62 and is typically stored at temperatures between 0-8°C .Scientific Research Applications
Reactivity and Fragmentation
Bicyclo[3.1.0]hexane derivatives demonstrate unique reactivity due to strain and weakening of certain bonds. One study found that 1-Aza-bicyclo[2.2.0]hexane undergoes fragmentation at around 80°C, resulting in the formation of N-methylene-3-butenyl-amine (Grob & Krasnobajew, 1964).
Organocatalysis in Chemical Synthesis
A diastereodivergent approach using asymmetric organocatalysis has been developed for the synthesis of highly substituted bicyclo[3.1.0]hexanes. This method is significant for building complex molecular structures, particularly in medicinal chemistry (Riaño et al., 2018).
Use in Kulinkovich Cyclopropanation Reactions
Intriguingly, bicyclo[3.1.0]hexan-1-ol and related compounds have been utilized in Kulinkovich cyclopropanation reactions with carboxylic esters and olefins. These reactions are valuable for synthesizing cyclopropanols, an important class of compounds in synthetic chemistry (Kim, Sung & Cha, 2003).
Photochemical Transformation
A study demonstrated the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical reaction. This transformation opens pathways to create complex primary amine building blocks for medicinal chemistry (Harmata et al., 2021).
Intramolecular Reductive Cyclopropanation
Bicyclo[3.1.0]hexan-3-amine hydrochloride derivatives have been synthesized via intramolecular reductive cyclopropanation. This process is significant for creating structurally complex and diverse amines, potentially useful in drug development (Gensini et al., 2002).
Copper(II)-Assisted Hydrolysis
The compound has also been studied in the context of copper(II)-assisted hydrolysis, demonstrating its potential application in coordination chemistry and material science (Colin et al., 1996).
Safety And Hazards
properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYKDGVQDRFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexan-3-amine hydrochloride | |
CAS RN |
89676-80-2 |
Source
|
Record name | Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89676-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | bicyclo[3.1.0]hexan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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